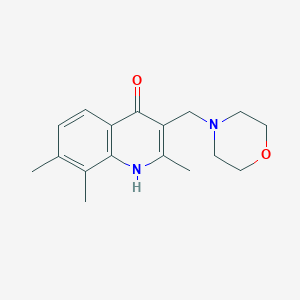

2,7,8-Trimethyl-3-morpholin-4-ylmethyl-quinolin-4-ol

Description

Properties

Molecular Formula |

C17H22N2O2 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

2,7,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C17H22N2O2/c1-11-4-5-14-16(12(11)2)18-13(3)15(17(14)20)10-19-6-8-21-9-7-19/h4-5H,6-10H2,1-3H3,(H,18,20) |

InChI Key |

DZWSYSFKGMJERZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCOCC3)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCOCC3)C |

Origin of Product |

United States |

Biological Activity

2,7,8-Trimethyl-3-morpholin-4-ylmethyl-quinolin-4-ol (commonly referred to as TMMQ) is a synthetic compound belonging to the quinoline class. Its structure includes a morpholine group, which is known for enhancing biological activity through various mechanisms. This article reviews the biological activity of TMMQ, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

- Molecular Formula : C17H22N2O2

- Molecular Weight : 286.37 g/mol

- IUPAC Name : 2,7,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

TMMQ's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar to other quinoline derivatives, TMMQ may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The morpholine moiety can enhance binding to receptors that regulate inflammatory responses and cell survival.

Anticancer Activity

Several studies have reported on the anticancer efficacy of TMMQ:

Case Study: In Vitro and In Vivo Studies

A recent study investigated the cytotoxic effects of TMMQ on multiple cancer cell lines, including:

- Human Promyelocytic Leukemia HL-60

- Murine Melanoma B16F10

- Neuroblastoma Neuro 2a

The compound demonstrated significant cytotoxicity across these lines with IC50 values ranging from 0.08 to 1.0 µM, indicating potent activity against tumor cells. The in vivo efficacy was assessed using a murine model implanted with B16 melanoma cells. TMMQ treatment resulted in:

- Increased Survival : Statistically significant increases in lifespan (P < 0.001).

- Tumor Growth Inhibition : A tumor control ratio (T/C) of 3.0% was observed, demonstrating effective tumor suppression.

Anti-inflammatory Activity

TMMQ has also been evaluated for its anti-inflammatory properties. In a carrageenan-induced paw edema model:

- A dose of 40 mg/kg resulted in a reduction of paw volume by 76.48%, comparable to the standard anti-inflammatory drug phenylbutazone administered at 150 mg/kg.

This suggests that TMMQ could serve as a potential therapeutic agent for inflammatory conditions.

Pharmacological Profile

The following table summarizes the pharmacological activities associated with TMMQ:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound is compared with two classes of heterocyclic derivatives: 4-oxo-1,4-dihydroquinoline-3-carboxamides () and 4-trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ol (). A summary is provided in Table 1.

Table 1: Structural and Synthetic Comparison of 2,7,8-Trimethyl-3-morpholin-4-ylmethyl-quinolin-4-ol and Analogues

*Molecular formula for the target compound is estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

Core Heterocycle Differences

- Quinoline vs. Quinazoline: Quinoline (benzene fused to pyridine) is more π-electron-deficient than quinazoline (benzene fused to pyrimidine), affecting electronic distribution and reactivity. The quinazoline core in is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and increasing conformational flexibility .

Structural Validation and Computational Tools

The characterization of such compounds relies heavily on crystallographic techniques. For example:

- SHELX and ORTEP are widely used for X-ray structure refinement and visualization, respectively, ensuring accurate determination of molecular geometry and substituent orientation .

- Ring puckering analysis () could elucidate conformational distortions in the quinoline core induced by bulky substituents like morpholin-4-ylmethyl, though specific data for this compound is lacking .

Preparation Methods

Reaction Mechanism and Substrate Design

The Conrad-Limpach reaction enables direct access to 4-hydroxyquinoline derivatives through condensation of aniline derivatives with β-keto esters. For the target compound, the precursor 2,3,4-trimethylaniline is condensed with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the β-anilinocrotonate intermediate. Thermal cyclization at 180–200°C induces ring closure, yielding 2,7,8-trimethylquinolin-4-ol.

Key Challenges:

-

Regioselectivity : Ensuring methyl groups occupy positions 2,7,8 requires precise substitution on the aniline precursor.

-

Steric Hindrance : Bulky substituents may impede cyclization, necessitating elevated temperatures or prolonged reaction times.

Functionalization at Position 3: Morpholinomethyl Group Introduction

Halogenation and Nucleophilic Substitution

After forming the quinolin-4-ol core, position 3 is brominated using -bromosuccinimide (NBS) in a radical-initiated reaction (e.g., AIBN, CCl₄). The resulting 3-bromo intermediate undergoes nucleophilic substitution with morpholine in the presence of a base (e.g., K₂CO₃) to install the morpholinomethyl group.

Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 12 h | 65–70 |

| Amination | Morpholine, K₂CO₃, DMF, 80°C, 8h | 50–55 |

Mannich Reaction for Direct Aminomethylation

An alternative one-pot approach employs the Mannich reaction, where quinolin-4-ol reacts with formaldehyde and morpholine under acidic conditions (e.g., HCl/EtOH). This method avoids pre-halogenation but suffers from lower regiocontrol due to competing sites of reactivity.

Alternative Route: Gould-Jacobs Cyclization with Post-Modification

Quinolin-4-one Intermediate Synthesis

The Gould-Jacobs reaction condenses 2,3,4-trimethylaniline with diethyl ethoxymethylenemalonate, followed by cyclization at 250°C to form 2,7,8-trimethylquinolin-4-one. Subsequent reduction (NaBH₄/CeCl₃) yields the quinolin-4-ol core.

Morpholinomethyl Group Installation

Position 3 is functionalized via Friedel-Crafts alkylation using chloromethylmorpholine and AlCl₃. However, the electron-deficient quinoline ring limits reactivity, necessitating harsh conditions and resulting in modest yields (~40%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Conrad-Limpach + Sₙ2 | High regiocontrol | Multi-step, moderate yields | 25–30 |

| Mannich Reaction | One-pot simplicity | Poor regioselectivity | 15–20 |

| Gould-Jacobs + Alkylation | Scalable quinolin-4-one synthesis | Harsh conditions, low functionalization efficiency | 20–25 |

Industrial-Scale Considerations

Large-scale production prioritizes the Conrad-Limpach route due to its reproducibility and compatibility with continuous flow reactors. Critical optimizations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.